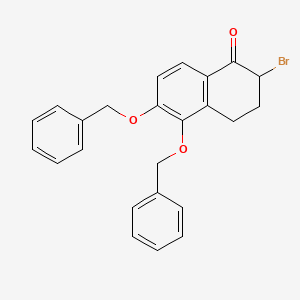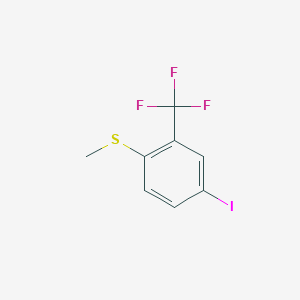
5,6-Dibenzyloxy-2-bromo-tetralin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one typically involves the bromination of a tetralinone precursor followed by the introduction of benzyloxy groups. One common synthetic route includes the following steps:
Bromination: The tetralinone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the benzyloxy groups.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.
化学反应分析
5,6-Dibenzyloxy-2-bromo-tetralin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The benzyloxy groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. Palladium catalysts and boronic acids are typical reagents for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, allowing for a wide range of derivatives to be synthesized.
科学研究应用
5,6-Dibenzyloxy-2-bromo-tetralin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 5,6-Dibenzyloxy-2-bromo-tetralin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyloxy groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
5,6-Dibenzyloxy-2-bromo-tetralin-1-one can be compared with other similar compounds, such as:
5,6-Dibenzyloxy-2-chloro-tetralin-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5,6-Dibenzyloxy-2-iodo-tetralin-1-one:
5,6-Dibenzyloxy-2-fluoro-tetralin-1-one: The presence of a fluorine atom can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C24H21BrO3 |
|---|---|
分子量 |
437.3 g/mol |
IUPAC 名称 |
2-bromo-5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H21BrO3/c25-21-13-11-20-19(23(21)26)12-14-22(27-15-17-7-3-1-4-8-17)24(20)28-16-18-9-5-2-6-10-18/h1-10,12,14,21H,11,13,15-16H2 |
InChI 键 |
OUGILSYYDGWIDT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)

![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)




![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)


